molecular formula C8H13N B8672078 8-Azabicyclo[4.3.0]non-2-ene

8-Azabicyclo[4.3.0]non-2-ene

Cat. No.: B8672078
M. Wt: 123.20 g/mol
InChI Key: UOTAVRHXGRHIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azabicyclo[4.3.0]non-2-ene is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

2,3,3a,4,5,7a-hexahydro-1H-isoindole

InChI

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-9H,2,4-6H2

InChI Key

UOTAVRHXGRHIAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound of Example A.3.) in 200 ml of xylene, pass through a vigorous stream of nitrogen for 15 min, add 0.1 g of 4-hydroxyanisole, then reflux overnight. Concentrate and distil under a high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Introduce 228 g (4.0 mol) of 1-amino-2-propene. Add dropwise with stirring 58.8 g (0.4 mol) of (E)-1-bromo-2,4-pentadiene (title compound of Example A.1.). Keep the internal temperature in a range of 20°-30° C. by means of cooling. Stir for 5 h at room temperature. Concentrate batch at 150 mbar. Add 20 g (0.5 mol) of sodium hydroxide, dissolved in 200 ml of water, extract the mixture twice using in each case 100 ml of methylene chloride, dry using sodium sulphate, add 0.1 g of 4-hydroxyanisole, concentrate and distil at 40 mbar. 10-20 ppm of 4-hydroxyanisole are added to stabilize the distillate.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
58.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Introduce 24.6 g (0.2 mol) of (E)-1-(2-propenylamino)-2,4-pentadiene (title compound of Example A.2.), dropwise add 22.4 g of acetic anhydride, and stir overnight at room temperature. Concentrate and react further in the form of the crude product.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

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